molecular formula C18H27NO2 B2967553 2-(2-tert-butylphenoxy)-N-cyclohexylacetamide CAS No. 304892-56-6

2-(2-tert-butylphenoxy)-N-cyclohexylacetamide

Cat. No. B2967553
CAS RN: 304892-56-6
M. Wt: 289.419
InChI Key: LWPUHIMNVOXBAL-UHFFFAOYSA-N
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Description

The compound “2-(2-tert-butylphenoxy)-N-cyclohexylacetamide” is a complex organic molecule. It contains a tert-butylphenoxy group and a cyclohexylacetamide group .


Synthesis Analysis

While specific synthesis methods for “2-(2-tert-butylphenoxy)-N-cyclohexylacetamide” are not available, similar compounds have been synthesized through various methods. For instance, 2,6-di-tert-butylphenol, a compound with a similar tert-butylphenol group, is an intermediate in the industrial production of antioxidants . Another compound, 2-(2-tert-butylphenoxy)ethanamine, has been synthesized and is available for research purposes .

Scientific Research Applications

Antiarthritic Agents Development

The development of novel antiarthritic agents with specific skeletons, such as 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), has shown the incorporation of antioxidant moieties like 2,6-di-tert-butylphenol substituents. These compounds have demonstrated potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as the production of interleukin-1 (IL-1) in vitro. They have also been effective in animal arthritic models without causing ulcerogenic activities, highlighting their potential in antiarthritic drug development (Inagaki et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups in compounds, leading to intermediates like N-(2-hydroxyphenyl)acetamide, is crucial in the synthesis of antimalarial drugs. This process uses specific catalysts, such as Novozym 435, and various acyl donors, demonstrating the importance of selective acetylation in medicinal chemistry for creating effective drug compounds (Magadum & Yadav, 2018).

Pseudopeptidic Compounds for Drug Design

The synthesis of pseudopeptidic compounds, like (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, through sequences involving Ugi reaction and Staudinger/aza-Wittig cyclization, has potential applications in new drug design. These enantiomerically pure compounds can be pivotal in developing therapeutics with specific biological activities (Lecinska et al., 2010).

Electrochemical Studies for Environmental and Analytical Applications

The electrochemical oxidation studies of compounds like 2,4,6-tri-tert-butylphenol can provide insights into the electrochemical behavior of similar compounds, which is relevant in environmental analysis and the development of electrochemical sensors. Such studies help in understanding the oxidation mechanisms and potential applications in detecting and quantifying environmental pollutants (Richards et al., 1975).

Enantioselective Synthesis Using Chiral Auxiliaries

The use of chiral auxiliaries like (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol for the enantioselective synthesis of α-hydroxy acids demonstrates the importance of stereochemistry in the synthesis of biologically active compounds. Such methodologies are crucial in creating pharmaceuticals with desired chirality and biological properties (Basavaiah & Krishna, 1995).

Mechanism of Action

Target of Action

Similar compounds have been used for proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(2-tert-butylphenoxy)-N-cyclohexylacetamide may also interact with its targets through a similar mechanism.

Biochemical Pathways

NAMPT is the rate-limiting enzyme within the NAD salvage pathway, a crucial pathway for maintaining cellular energy balance .

Pharmacokinetics

Similar compounds are typically stored in a dry, room temperature environment , suggesting that they may have good stability and could potentially be well-absorbed in the body.

Result of Action

Activation of the nampt enzyme by similar compounds can lead to increased levels of nad, a central molecule in cellular metabolism .

Action Environment

Similar compounds are typically stored in a dry, room temperature environment , suggesting that these conditions may be optimal for maintaining the compound’s stability and efficacy.

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPUHIMNVOXBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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